7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
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Overview
Description
7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromenone core, substituted with dinitrophenoxy and trifluoromethyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of appropriate phenolic and aldehyde precursors under acidic or basic conditions, followed by nitration to introduce the dinitrophenoxy group. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction using trifluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted chromenones, amino derivatives, and quinone derivatives, each with distinct chemical and physical properties .
Scientific Research Applications
7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s nitro groups can undergo redox reactions, generating reactive oxygen species that can modulate cellular pathways. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
2,4-dinitrophenoxy ethanol: Shares the dinitrophenoxy group but differs in its core structure and overall reactivity.
Isoindoline derivatives: Similar in terms of aromatic substitution but differ significantly in their core structure and biological activity.
Uniqueness
7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is unique due to its combination of a chromenone core with dinitrophenoxy and trifluoromethyl groups. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields .
Properties
Molecular Formula |
C17H9F3N2O7 |
---|---|
Molecular Weight |
410.26 g/mol |
IUPAC Name |
7-(2,4-dinitrophenoxy)-8-methyl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C17H9F3N2O7/c1-8-13(28-14-4-2-9(21(24)25)6-12(14)22(26)27)5-3-10-11(17(18,19)20)7-15(23)29-16(8)10/h2-7H,1H3 |
InChI Key |
OARDVLLTTGIVOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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